molecular formula C19H22N2O6 B2603884 Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate CAS No. 4900-38-3

Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

Cat. No.: B2603884
CAS No.: 4900-38-3
M. Wt: 374.393
InChI Key: ALGGJCHJAMWLFH-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate is a complex organic compound with the molecular formula C19H22N2O6 and a molecular weight of 374.39 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a malonate ester group. It is often used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate typically involves the reaction of diethyl malonate with 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of significant interest in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate involves its interaction with specific molecular targets and pathways. The quinoline moiety in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both the quinoline and malonate ester groups allows for a wide range of chemical modifications and applications in various fields .

Properties

IUPAC Name

diethyl 2-acetamido-2-[(2-oxo-1H-quinolin-4-yl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-26-17(24)19(21-12(3)22,18(25)27-5-2)11-13-10-16(23)20-15-9-7-6-8-14(13)15/h6-10H,4-5,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGGJCHJAMWLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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